[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione
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Overview
Description
[2,2’-Biquinoxaline]-3,3’(4H,4’H)-dione is a heterocyclic compound featuring two quinoxaline rings connected by a central dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Biquinoxaline]-3,3’(4H,4’H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of o-phenylenediamine with diketones, followed by oxidative cyclization to form the quinoxaline rings. The reaction conditions often include the use of catalysts such as iron(III) chloride or copper(II) sulfate, and solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of [2,2’-Biquinoxaline]-3,3’(4H,4’H)-dione may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction parameters and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Biquinoxaline]-3,3’(4H,4’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the dione structure to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include substituted quinoxalines, dihydroquinoxalines, and various quinoxaline derivatives with functional groups like hydroxyl, amino, and alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Biquinoxaline]-3,3’(4H,4’H)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its derivatives are investigated for their activity against various diseases, including bacterial infections and cancer.
Industry
In the industrial sector, [2,2’-Biquinoxaline]-3,3’(4H,4’H)-dione is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for incorporation into materials with specific properties.
Mechanism of Action
The mechanism of action of [2,2’-Biquinoxaline]-3,3’(4H,4’H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interfere with cellular processes by modulating signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with one quinoxaline ring.
Diquinoxaline: Similar to [2,2’-Biquinoxaline]-3,3’(4H,4’H)-dione but with different substitution patterns.
Benzothiazine: Contains a sulfur atom in place of one of the nitrogen atoms in quinoxaline.
Uniqueness
[2,2’-Biquinoxaline]-3,3’(4H,4’H)-dione is unique due to its dual quinoxaline rings and central dione structure, which confer distinct chemical and physical properties
Properties
CAS No. |
64273-80-9 |
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Molecular Formula |
C16H10N4O2 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
3-(3-oxo-4H-quinoxalin-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H10N4O2/c21-15-13(17-9-5-1-3-7-11(9)19-15)14-16(22)20-12-8-4-2-6-10(12)18-14/h1-8H,(H,19,21)(H,20,22) |
InChI Key |
JBJGVHFYYCANTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=NC4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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